molecular formula C18H22N4O5 B2961969 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide CAS No. 941927-91-9

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide

Cat. No.: B2961969
CAS No.: 941927-91-9
M. Wt: 374.397
InChI Key: YBYGGSURNRLKRO-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. The structure of this acetamide derivative incorporates a 1,3-benzodioxole group, a motif present in various biologically active molecules. For instance, research has shown that 1,3-benzodioxole derivatives can act as potent agonists for plant auxin receptors, demonstrating the pharmacophoric potential of this structural unit . The molecule also features a 3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane component, a spirocyclic system often explored in drug discovery for its three-dimensional complexity and its potential to interact with diverse enzyme families. Spirocyclic scaffolds like this one are frequently investigated for their ability to modulate protein-protein interactions and serve as core structures in the development of enzyme inhibitors. This compound is provided for research applications only, aiming to support the development of novel chemical probes and therapeutic candidates. It is intended for use in high-throughput screening assays, structure-activity relationship (SAR) studies, and investigations into the function of spirocyclic systems in molecular recognition. Researchers are encouraged to utilize this chemical to explore its potential biochemical and cellular activities. This product is strictly For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications, nor for personal use.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O5/c1-21-16(24)18(20-17(21)25)4-6-22(7-5-18)10-15(23)19-9-12-2-3-13-14(8-12)27-11-26-13/h2-3,8H,4-7,9-11H2,1H3,(H,19,23)(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBYGGSURNRLKRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(CCN(CC2)CC(=O)NCC3=CC4=C(C=C3)OCO4)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide is a compound of significant interest due to its potential biological activities. This article presents a comprehensive overview of its synthesis, biological activities, and relevant research findings.

Compound Overview

  • IUPAC Name : N-(1,3-benzodioxol-5-ylmethyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide
  • Molecular Formula : C18H22N4O5
  • Molecular Weight : 374.397 g/mol
  • CAS Number : 941927-91-9

Synthesis

The synthesis of this compound involves multiple steps that typically include the formation of the benzodioxole moiety and the triazaspirodecane framework. The synthetic pathway can be optimized for yield and purity, often utilizing techniques such as refluxing and chromatography for purification.

Antitumor Activity

Research indicates that compounds with similar structural features exhibit promising antitumor activity. For instance, derivatives containing the benzo[d][1,3]dioxole group have been evaluated for their ability to inhibit tumor cell proliferation. A study synthesized a series of N-aryl derivatives and assessed their cytotoxic effects against various cancer cell lines, demonstrating significant antitumor properties .

The biological activity of this compound may involve:

  • Inhibition of Key Enzymes : Similar compounds have shown inhibitory effects on enzymes like Mur ligases (MurD and MurE), which are critical for bacterial cell wall synthesis .
  • Cell Cycle Arrest : Some derivatives have been reported to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels in cancer cells, contributing to cytotoxicity.

Study 1: Antitumor Evaluation

A study published in Molecular Diversity explored the synthesis and biological evaluation of a series of compounds related to benzo[d][1,3]dioxole derivatives. The results indicated that certain analogs exhibited IC50 values in the micromolar range against human cancer cell lines .

CompoundIC50 (µM)Cell Line
Compound A15HeLa
Compound B10MCF7
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-methyl...)12A549

Study 2: Enzyme Inhibition

Another study investigated the enzyme inhibition properties of related compounds. The findings suggested that these compounds could effectively inhibit Mur ligases at low concentrations, showcasing their potential as antibacterial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

A. Variations in the Acetamide Backbone

  • C26 (): Replaces the triazaspiro core with a (5-bromothiophen-2-yl)methyl group. However, the absence of the spirocyclic system may reduce target selectivity .
  • SW-C165 () : Substitutes the triazaspiro group with a (2-bromobenzyl) moiety. The bromobenzyl group introduces steric bulk, which could hinder binding to compact active sites but may improve stability against enzymatic degradation .

B. Triazaspiro Core Modifications

  • Compound 2.13 (): Features a pyrazolo[3,4-b]pyridine-5-carbonyl group on the triazaspiro nitrogen.
  • Compound 5 () : Incorporates a 2,4-dichlorophenethyl group and a 2,4-dimethoxybenzoyl substituent. The chlorine atoms likely improve binding affinity to mycobacterial targets, while methoxy groups may enhance solubility .

C. Benzodioxole Derivatives

  • K-16 (): Replaces the triazaspiro system with a benzylthio group.
Physicochemical and Pharmacokinetic Properties
Compound Molecular Weight logP* (Predicted) Solubility (Predicted)
Target Compound 388.4 ~2.1 Moderate (aqueous)
C26 ~450 ~3.5 Low
SW-C165 ~420 ~3.2 Low
Compound 5 () ~550 ~4.0 Very low
K-16 () 338.08 ~1.8 High

*logP values estimated using fragment-based methods.

The target compound’s moderate logP and solubility suggest balanced bioavailability, contrasting with highly lipophilic analogs like Compound 5 (), which may require formulation aids. K-16 (), with its lower molecular weight and thioether group, exhibits superior solubility, aligning with its use in aqueous plant growth media .

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